

Technical Support Center: Centchroman (Ormeloxifene) and Menstrual Irregularities in Clinical Research

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Compound of Interest

Compound Name: Centchroman

Cat. No.: B043507

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing **Centchroman** (also known as Ormeloxifene) in clinical studies. The information is collated from various clinical trials and research articles to address potential menstrual irregularities observed during its use.

Frequently Asked Questions (FAQs)

Q1: What is **Centchroman** and how does it affect the menstrual cycle?

A1: **Centchroman** is a non-steroidal, non-hormonal agent classified as a Selective Estrogen Receptor Modulator (SERM).[1] As a SERM, it exhibits tissue-specific estrogenic and anti-estrogenic properties.[2] Its primary mechanism of action involves antagonizing estrogen receptors in the uterus and breast while having estrogenic effects on bone and the cardiovascular system.[1][3] This anti-estrogenic effect on the endometrium inhibits proliferation and leads to thinning of the uterine lining, which is the basis for its contraceptive action and its use in treating Dysfunctional Uterine Bleeding (DUB).[2][4] By altering the endometrial environment, **Centchroman** can lead to asynchrony between ovulation and endometrial development, which may manifest as changes in menstrual cycle length and bleeding patterns. [1]

Q2: What are the most common menstrual irregularities reported in clinical studies with **Centchroman**?

A2: The most frequently reported menstrual side effects in clinical studies include prolonged menstrual cycles (oligomenorrhea), delayed menstruation, and in some cases, amenorrhea (absence of menstruation).[5][6] Other reported irregularities are short cycles, scanty bleeding, and irregular or continuous bleeding.[5] For instance, some studies have reported prolonged cycles (>45 days) in a percentage of users, while others have noted amenorrhea.[5][7] Delayed menstrual cycles are a known side effect, particularly in the initial months of use.[8]

Q3: How frequently do these menstrual irregularities occur?

A3: The incidence of menstrual irregularities with **Centchroman** use varies across different clinical studies. Some studies report that a delay in the menstrual cycle occurs in about 8% of users, often within the first three months of use.[8][9] Other research has shown varying percentages for different types of irregularities. For example, one study reported amenorrhea in 4.2% and oligomenorrhea in 5.7% of patients.[10] The incidence can be influenced by the dosage, duration of use, and the patient population being studied.

Q4: Are the menstrual irregularities caused by **Centchroman** reversible?

A4: Yes, menstrual changes associated with **Centchroman** are generally considered temporary and reversible.[6] Many studies note that menstrual cycles tend to regularize over time as the body adapts to the medication.[8] Fertility has been shown to return quickly after discontinuation of the drug.[11]

Troubleshooting Guides

Issue 1: Prolonged Menstrual Cycles or Amenorrhea

Background: Prolongation of the menstrual cycle is a well-documented effect of **Centchroman** therapy.[7] In some instances, this can progress to amenorrhea. While often a benign side effect, it's crucial to rule out other potential causes.

Troubleshooting Steps:

- **Rule out Pregnancy:** If a menstrual period is delayed by more than 15 days, it is essential to first rule out pregnancy.[8][11] A serum or urine hCG test should be performed.
- **Patient Counseling:** Inform the study participant that prolonged cycles are a known side effect of **Centchroman** and often resolve with continued use.[8] Reassurance can improve compliance and reduce anxiety.
- **Monitor Cycle Patterns:** Instruct the participant to keep a detailed menstrual diary to track cycle length and bleeding patterns. This can help determine if the irregularity is persistent or transient.
- **Consider Dosage and Duration:** Review the study protocol's dosage and the duration of the participant's treatment. These irregularities are more common in the initial months of therapy.[8]
- **Discontinuation if Necessary:** If amenorrhea persists and is unacceptable to the participant, or if other causes have been ruled out and the irregularity is a concern, discontinuation of the investigational drug may be considered as per the study protocol.

Issue 2: Irregular or Unpredictable Bleeding/Spotting

Background: While less common than prolonged cycles, some users may experience irregular bleeding or spotting, especially during the initial phase of treatment.[5][12]

Troubleshooting Steps:

- **Assess Bleeding Pattern:** Characterize the bleeding – is it spotting, light bleeding, or heavy bleeding? Note the timing in relation to the participant's expected cycle.
- **Rule out Other Gynecological Conditions:** Depending on the severity and persistence of the bleeding, it may be necessary to rule out other underlying gynecological pathologies as per the clinical judgment and study protocol.
- **Patient Reassurance:** As with prolonged cycles, reassure the participant that this can be a temporary side effect.

- **Review Concomitant Medications:** Check if the participant is taking any other medications that could potentially contribute to abnormal uterine bleeding.
- **Follow Study Protocol for Adverse Event Reporting:** Document the irregular bleeding as an adverse event and follow the study's specific guidelines for management and reporting.

Data Presentation

Table 1: Incidence of Menstrual Irregularities with **Centchroman** in Clinical Studies

Menstrual Irregularity	Incidence Rate (%)	Clinical Study Reference(s)
Prolonged Cycles (>45 days)	3% - 26%	
Short Cycles (<20 days)	3% - 8%	[5]
Scanty Bleeding	12% - 36.7%	[5]
Menstrual Delay (>30 days)	15%	[5]
Amenorrhea	4.2% - 12%	[7] [10]
Oligomenorrhea	5.7%	[10]
Delayed Menstrual Cycle	8% - 17%	[8] [9] [13]

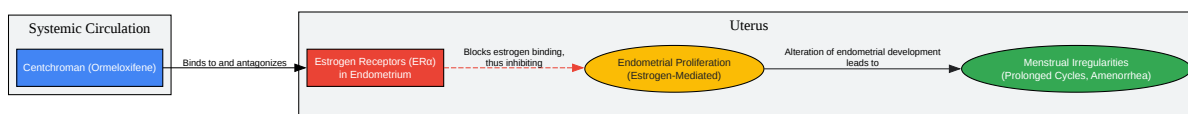
Experimental Protocols

Protocol: A Prospective, Open-Label Clinical Trial to Evaluate the Efficacy and Safety of **Centchroman** as a Contraceptive Agent

- **Objective:** To assess the contraceptive efficacy and safety profile of **Centchroman**, with a focus on its effects on the menstrual cycle.
- **Study Population:** Sexually active women of reproductive age, meeting specific inclusion and exclusion criteria.
- **Inclusion Criteria:** Healthy female volunteers, regular menstrual cycles (21-35 days) prior to the study, willing to use **Centchroman** as the sole method of contraception.

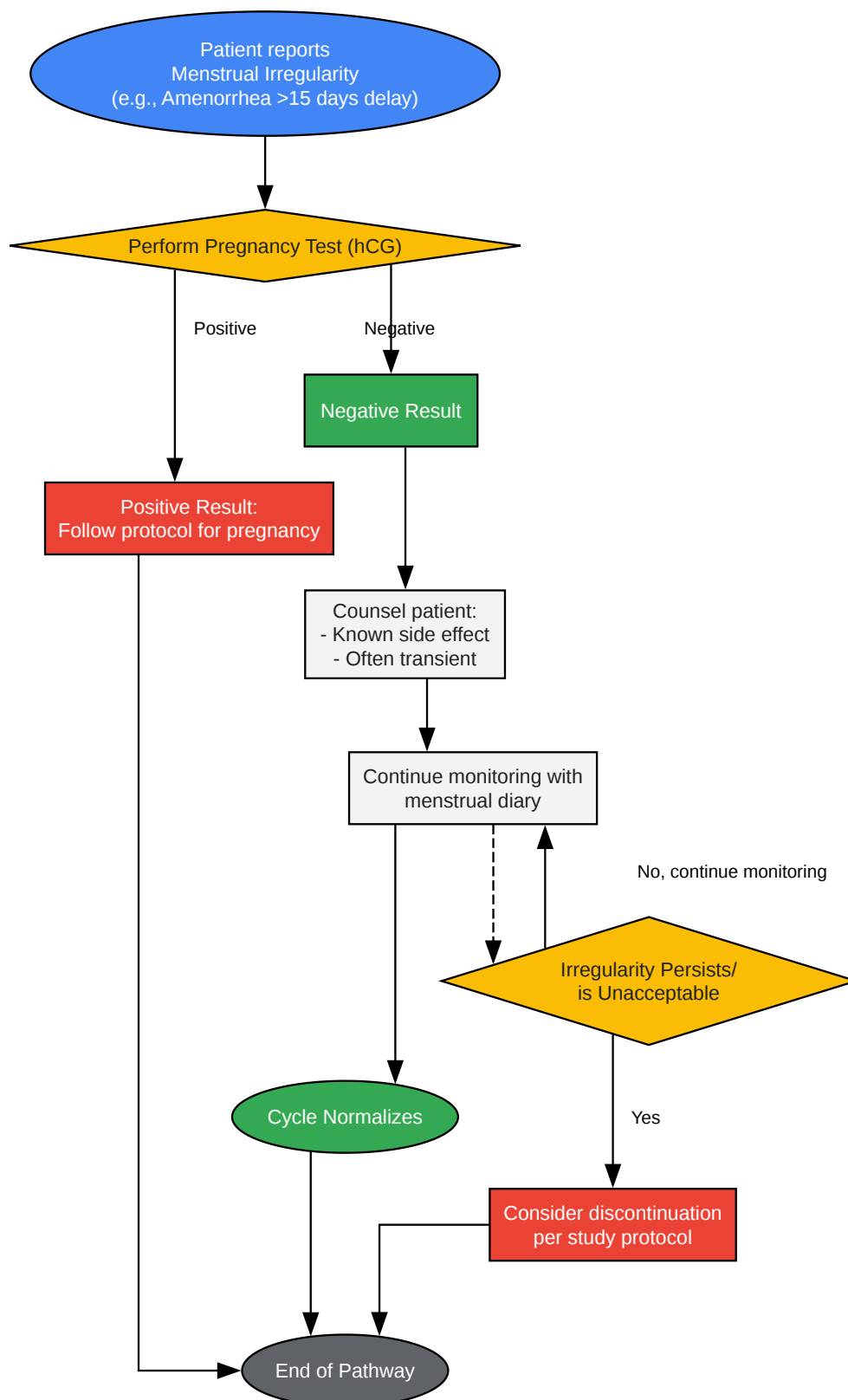
- Exclusion Criteria: Pregnancy, lactation, history of hormonal contraceptive use in the last 3 months, known uterine or ovarian pathology, and other contraindications as per the investigator's brochure.
- Treatment Regimen:
 - Loading Phase (First 3 months): **Centchroman** 30 mg administered twice a week.[14]
 - Maintenance Phase: **Centchroman** 30 mg administered once a week.[4]
- Study Assessments:
 - Baseline Visit: Detailed medical and menstrual history, physical and gynecological examination, baseline laboratory tests.
 - Follow-up Visits (Monthly for the first 3 months, then quarterly): Assessment of menstrual cycle regularity, duration, and amount of bleeding using a menstrual diary and/or Pictorial Blood Assessment Chart (PBAC).[4] Recording of any adverse events, including menstrual irregularities.
 - Efficacy Assessment: Pregnancy rate calculated using the Pearl Index.
- Statistical Analysis: Descriptive statistics will be used to summarize the incidence and types of menstrual irregularities. Changes in menstrual cycle parameters from baseline will be analyzed using appropriate statistical tests.

Mandatory Visualization



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Caption: Mechanism of **Centchroman** leading to menstrual irregularities.



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Caption: Troubleshooting workflow for **Centchroman**-induced amenorrhea.

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